molecular formula C23H27NO5 B3091286 (2S,4S)-4-(2-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1217636-85-5

(2S,4S)-4-(2-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B3091286
CAS RN: 1217636-85-5
M. Wt: 397.5 g/mol
InChI Key: IFJUFHTTZYYGPP-OALUTQOASA-N
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Description

(2S,4S)-4-(2-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-(2-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-(2-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Polymers

A study by Hsiao et al. (2000) focused on the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from dicarboxylic acids similar to the compound . These polyamides were found to be noncrystalline, readily soluble in polar solvents, and capable of forming transparent, flexible, and tough films. They exhibited useful levels of thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air, highlighting their potential for high-performance material applications (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry Applications

Research by Prakash et al. (2008) into the metabolism of CP-533,536, a prostaglandin E2 agonist, revealed insights into the metabolic pathways of compounds with tert-butyl groups, similar to the one mentioned. This study could provide a basis for understanding how modifications to the tert-butyl group affect drug metabolism and efficacy, potentially informing the design of new pharmaceuticals (Prakash, Wang, O’Connell, & Johnson, 2008).

Chemical Reactivity and Synthesis

Das et al. (1981) investigated the reaction of tert-butoxy radicals with phenols, a study that can offer insights into the chemical reactivity of compounds containing tert-butoxy groups. Understanding these reactions can aid in the design of new synthetic routes for pharmaceuticals or materials science applications (Das, Encinas, Steenken, & Scaiano, 1981).

Advanced Material Synthesis

A study on the synthesis of 2-pyridylethylphosphinates containing 2,6-di-tert-butyl-4-methylphenol fragments by Prishchenko et al. (2008) highlights the creation of compounds with potential as complexones and antioxidants. These findings could lead to the development of new materials with enhanced stability and performance (Prishchenko, Livantsov, Novikova, Livantsova, & Milyaeva, 2008).

Photophysical Properties of Coordination Polymers

Research by Sivakumar et al. (2011) on lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids showcases the synthesis and characterization of materials with promising photophysical properties. These materials could have applications in lighting, displays, and as sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).

properties

IUPAC Name

(2S,4S)-4-(2-benzylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-22(27)24-15-18(14-19(24)21(25)26)28-20-12-8-7-11-17(20)13-16-9-5-4-6-10-16/h4-12,18-19H,13-15H2,1-3H3,(H,25,26)/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJUFHTTZYYGPP-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-(2-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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